molecular formula C15H25NO5 B14497086 Butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide CAS No. 63149-72-4

Butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide

Cat. No.: B14497086
CAS No.: 63149-72-4
M. Wt: 299.36 g/mol
InChI Key: ZCJHKQUYSBKHLM-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enamide are organic compounds that belong to the family of acrylates and amides. These compounds are widely used in various industrial applications due to their unique chemical properties. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enamide is an amide derivative of acrylic acid.

Preparation Methods

Butyl prop-2-enoate

Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction involves neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can also be carried out using ion exchange resins as catalysts. The crude ester obtained is purified through derecombination, extraction, and rectification .

Prop-2-enamide

The reaction involves the addition of water to the nitrile group, resulting in the formation of the amide .

Chemical Reactions Analysis

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes polymerization reactions readily due to the presence of the vinyl group. It can copolymerize with other monomers such as ethylene, styrene, and vinyl acetate. The compound is also susceptible to hydrolysis, resulting in the formation of acrylic acid and butanol .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is known for its reactivity in polymerization reactions. It can undergo transesterification with higher alcohols to form various specialty acrylates. The compound can also participate in electrophilic addition reactions, such as the addition of bromine across the double bond .

Prop-2-enamide

Prop-2-enamide can undergo polymerization to form polyacrylamide, which is widely used in water treatment and as a flocculant. The compound can also participate in nucleophilic addition reactions due to the presence of the amide group .

Scientific Research Applications

Butyl prop-2-enoate

Butyl prop-2-enoate is used in the production of polymers, resins, and adhesives. It is also used in the manufacture of inks, caulks, sealants, and packaging materials. The compound’s ability to copolymerize with other monomers makes it valuable in the production of impact modifiers and thermoplastics .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is used in the production of resins, plastics, and rubber. It is also a key reactant in the synthesis of various pharmaceutical intermediates. The compound’s versatility in forming different acrylates through transesterification makes it valuable in the production of pressure-sensitive adhesives and automotive clear lacquers .

Prop-2-enamide

Prop-2-enamide is widely used in the production of polyacrylamide, which is employed in water treatment, paper production, and as a soil conditioner. The compound is also used in the synthesis of various organic chemicals and as a precursor in the production of dyes and pigments .

Mechanism of Action

Butyl prop-2-enoate

Butyl prop-2-enoate exerts its effects primarily through polymerization reactions. The vinyl group in the compound undergoes radical polymerization, leading to the formation of long polymer chains. These polymers exhibit properties such as flexibility, durability, and adhesiveness .

Ethyl prop-2-enoate

Ethyl prop-2-enoate also undergoes polymerization reactions, forming polymers with high molecular weight. The compound’s reactivity with various alcohols through transesterification allows for the production of a wide range of specialty acrylates. These acrylates exhibit properties such as transparency, flexibility, and toughness .

Prop-2-enamide

Prop-2-enamide undergoes polymerization to form polyacrylamide, which has high molecular weight and water-absorbing properties. The compound’s amide group allows for interactions with various nucleophiles, leading to the formation of different derivatives. These derivatives are used in various industrial applications, including water treatment and paper production .

Comparison with Similar Compounds

Butyl prop-2-enoate vs. Ethyl prop-2-enoate

Both butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid and exhibit similar reactivity in polymerization reactions. butyl prop-2-enoate has a longer alkyl chain, which imparts different physical properties such as lower volatility and higher boiling point compared to ethyl prop-2-enoate .

Prop-2-enamide vs. Acrylates

Prop-2-enamide, being an amide, exhibits different chemical properties compared to acrylates like butyl prop-2-enoate and ethyl prop-2-enoate. While acrylates are primarily used in polymerization reactions to form flexible and durable polymers, prop-2-enamide is used to produce polyacrylamide, which has high water-absorbing properties and is used in water treatment and paper production .

Similar Compounds

These comparisons highlight the unique properties and applications of butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enamide in various industrial and scientific research contexts.

Properties

CAS No.

63149-72-4

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide

InChI

InChI=1S/C7H12O2.C5H8O2.C3H5NO/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3(4)5/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2,(H2,4,5)

InChI Key

ZCJHKQUYSBKHLM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)N

Related CAS

63149-72-4

Origin of Product

United States

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